2-(4-Ethoxyphenyl)-2-pentanol

Beschreibung

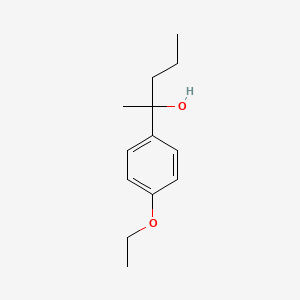

2-(4-Ethoxyphenyl)-2-pentanol is a secondary alcohol with a molecular structure featuring a pentanol backbone substituted at the second carbon by a 4-ethoxyphenyl group. The ethoxy group (–OCH₂CH₃) attached to the para position of the phenyl ring contributes to its lipophilicity, while the hydroxyl (–OH) group enables hydrogen bonding, influencing solubility and reactivity.

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-4-10-13(3,14)11-6-8-12(9-7-11)15-5-2/h6-9,14H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHUUOJNNMHVCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC=C(C=C1)OCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-2-pentanol typically involves the reaction of 4-ethoxybenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds through the formation of an intermediate alcohol, which is then purified to obtain the final product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Ethoxyphenyl)-2-pentanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of 2-(4-ethoxyphenyl)-2-pentanone.

Reduction: Formation of 2-(4-ethoxyphenyl)-2-pentane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Ethoxyphenyl)-2-pentanol has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Ethoxyphenyl)-2-pentanol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers: 3-(4-Ethoxyphenyl)-2-pentanol vs. 2-(4-Ethoxyphenyl)-2-pentanol

Positional isomerism significantly affects physical and chemical properties. For example:

- Boiling Point: The hydroxyl group’s position influences intermolecular hydrogen bonding. This compound, with a hydroxyl group on a more sterically accessible carbon, may exhibit a higher boiling point than its 3-substituted isomer due to stronger intermolecular forces .

- Solubility : The 2-substituted isomer’s proximity of the hydroxyl to the bulky ethoxyphenyl group may reduce water solubility compared to the 3-substituted variant.

Table 1: Comparison of Positional Isomers

| Property | This compound | 3-(4-Ethoxyphenyl)-2-pentanol |

|---|---|---|

| Boiling Point | Higher (est.) | Lower (est.) |

| Water Solubility | Moderate | Higher (est.) |

| logP (Lipophilicity) | ~3.5 (est.) | ~3.0 (est.) |

Substituent Variation: Ethoxy vs. Methoxy Phenyl Derivatives

Replacing the ethoxy group with a methoxy (–OCH₃) group alters electronic and steric properties:

- Lipophilicity: Ethoxy’s longer alkyl chain increases logP (this compound: ~3.5 vs. 2-(4-Methoxyphenyl)-2-pentanol: ~2.8) .

Table 2: Ethoxy vs. Methoxy Derivatives

| Compound | logP | Application Notes |

|---|---|---|

| This compound | ~3.5 | Higher membrane permeability |

| 2-(4-Methoxyphenyl)-2-pentanol | ~2.8 | Enhanced solubility in polar solvents |

Functional Group Analogues: Alcohols vs. Ethers

Comparison with Etofenprox (2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether), an insecticidal pyrethroid:

- Reactivity: The ether linkage in Etofenprox reduces hydrogen bonding, increasing stability but decreasing water solubility compared to the alcohol group in this compound .

- Molecular Weight: Etofenprox (376.49 g/mol) is significantly larger than this compound (est. ~236 g/mol), affecting diffusion rates .

Benzimidazole Derivatives with Ethoxyphenyl Groups

Etometazen (benzimidazole derivative with 4-ethoxyphenyl) shows structural similarities in the aromatic moiety but differs in core scaffold:

- Biological Activity: Etometazen’s benzimidazole core is associated with opioid receptor activity, while this compound’s alcohol group may favor different pharmacological targets .

Aliphatic Alcohols: 4-Methyl-2-pentanol

4-Methyl-2-pentanol, a simpler aliphatic alcohol, lacks the aromatic ethoxyphenyl group:

- Solubility: 4-Methyl-2-pentanol is more water-soluble due to the absence of a bulky aromatic group .

Biologische Aktivität

Overview

2-(4-Ethoxyphenyl)-2-pentanol is an organic compound notable for its potential biological activities, including antimicrobial and anti-inflammatory properties. This compound features an ethoxy group attached to a phenyl ring and is linked to a pentanol chain, which influences its chemical reactivity and biological interactions.

The molecular structure of this compound can be represented as follows:

- IUPAC Name : 2-(4-ethoxyphenyl)pentan-2-ol

- Molecular Formula : C13H20O2

- InChI : InChI=1S/C13H20O2/c1-4-10-13(3,14)11-6-8-12(9-7-11)15-5-2/h6-9,14H,4-5,10H2,1-3H3

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

| Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been explored for anti-inflammatory activity. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), which play critical roles in inflammatory responses.

Case Study:

A study conducted on animal models demonstrated that administration of this compound significantly reduced edema and inflammation markers in paw edema assays. The compound was shown to lower levels of TNF-alpha and IL-6 in serum samples, indicating a promising therapeutic potential in treating inflammatory diseases.

The biological activity of this compound is attributed to its interaction with various biological macromolecules. The hydroxyl group can form hydrogen bonds with proteins and enzymes, influencing their structure and function. Additionally, the ethoxy group may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Comparative Analysis

When compared to structurally similar compounds, such as 2-(4-Methoxyphenyl)-2-pentanol, the presence of the ethoxy group in this compound contributes to its unique biological profile. This structural difference affects both its reactivity and its interaction with biological systems.

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Moderate | Significant |

| 2-(4-Methoxyphenyl)-2-pentanol | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.